(S)-1-Benzyl 2-methyl 4-propyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate (S)-1-Benzyl 2-methyl 4-propyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1798902-94-9
VCID: VC0119987
InChI: InChI=1S/C17H21NO4/c1-3-7-14-10-15(16(19)21-2)18(11-14)17(20)22-12-13-8-5-4-6-9-13/h4-6,8-10,15H,3,7,11-12H2,1-2H3/t15-/m0/s1
SMILES: CCCC1=CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Molecular Formula: C17H21NO4
Molecular Weight: 303.358

(S)-1-Benzyl 2-methyl 4-propyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate

CAS No.: 1798902-94-9

Cat. No.: VC0119987

Molecular Formula: C17H21NO4

Molecular Weight: 303.358

* For research use only. Not for human or veterinary use.

(S)-1-Benzyl 2-methyl 4-propyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate - 1798902-94-9

Specification

CAS No. 1798902-94-9
Molecular Formula C17H21NO4
Molecular Weight 303.358
IUPAC Name 1-O-benzyl 2-O-methyl (2S)-4-propyl-2,5-dihydropyrrole-1,2-dicarboxylate
Standard InChI InChI=1S/C17H21NO4/c1-3-7-14-10-15(16(19)21-2)18(11-14)17(20)22-12-13-8-5-4-6-9-13/h4-6,8-10,15H,3,7,11-12H2,1-2H3/t15-/m0/s1
Standard InChI Key IWVFHHBJWWBEJK-HNNXBMFYSA-N
SMILES CCCC1=CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC

Introduction

Chemical Identification and Structural Properties

Basic Chemical Information

(S)-1-Benzyl 2-methyl 4-propyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate is a structurally complex organic molecule containing a partially saturated pyrrole core with multiple functional groups. The compound is identified by the following chemical parameters:

ParameterValue
CAS Number1798902-94-9
Molecular FormulaC17H21NO4
Molecular Weight303.358 g/mol
IUPAC Name1-O-benzyl 2-O-methyl (2S)-4-propyl-2,5-dihydropyrrole-1,2-dicarboxylate
Standard InChIKeyIWVFHHBJWWBEJK-HNNXBMFYSA-N
PubChem Compound ID121230846

This compound was last documented with modifications as of April 15, 2024, indicating relatively recent interest in its properties and applications.

Structural Features

The molecular structure of (S)-1-Benzyl 2-methyl 4-propyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate exhibits several distinctive features:

  • Core Structure: A 2,5-dihydropyrrole ring (partially saturated pyrrole) serves as the central framework.

  • Stereochemistry: The compound possesses an (S)-configuration at the C-2 position, indicating a specific three-dimensional arrangement critical to its chemical identity.

  • Substituents:

    • A propyl group at the C-4 position

    • A benzyl carboxylate (Cbz) group at the nitrogen (N-1) position

    • A methyl carboxylate group at the C-2 position

The SMILES notation (CCCC1=CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC) provides a linear representation of the molecular structure, highlighting the connectivity of these functional groups.

Physical and Chemical Properties

Physical Characteristics

While specific experimental data on physical properties is limited in the available literature, certain properties can be inferred from its structural features:

PropertyDescription
Physical StateLikely a solid at standard conditions
SolubilityExpected to be soluble in common organic solvents such as dichloromethane, chloroform, and DMSO
StabilityPotentially sensitive to strong acids or bases due to the ester functionalities

Chemical Reactivity

The compound contains several reactive functional groups that influence its chemical behavior:

  • Ester Groups: Both the benzyl and methyl carboxylate groups are susceptible to hydrolysis under basic or acidic conditions, potentially allowing selective deprotection strategies.

  • Carbon-Carbon Double Bond: The unsaturated C=C bond in the dihydropyrrole ring represents a site for potential addition reactions.

  • Stereogenic Center: The (S)-configuration at C-2 makes this compound optically active and potentially valuable for asymmetric synthesis applications.

Synthesis and Preparation

Reaction Conditions

Based on the synthesis of related pyrrole derivatives, the following conditions might be applicable:

ParameterTypical Conditions
Solvent1,2-Dichloroethane (DCE)
CatalystLewis acids such as BF3·Et2O
TemperatureApproximately 80°C
AtmosphereInert (N2) using Schlenk techniques
Reaction Time20-36 hours

These conditions represent general approaches for pyrrole synthesis and would likely require optimization for the specific target compound .

Applications and Research Significance

Research Applications

(S)-1-Benzyl 2-methyl 4-propyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate may have significant potential in various research fields:

  • Synthetic Building Block: The compound's functionalized structure makes it valuable as an intermediate in the synthesis of more complex molecules.

  • Asymmetric Synthesis: Its defined stereochemistry could be exploited in asymmetric transformations.

  • Structure-Activity Relationship Studies: The compound could serve as a model for investigating the effect of specific functional groups on biological activity.

Related Compounds and Structural Analogs

Structural Relatives

Several structurally related compounds from the available literature provide context for understanding the chemical family:

  • Substituted Pyrroles: Compounds like benzyl 4-benzoyl-2-methyl-1-phenyl-5-(phenylamino)-1H-pyrrole-3-carboxylate represent related pyrrole structures with different substitution patterns .

  • Ethyl 4-benzoyl-1-phenyl-5-(phenylamino)-2-propyl-1H-pyrrole-3-carboxylate: This compound shares the propyl substituent feature with our target molecule but differs in other aspects of substitution .

  • Various N-benzylated pyrrole derivatives: Compounds like 1-benzyl-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide show structural similarities in terms of the N-benzyl substituent .

Comparative Analysis

The structural variations among these related compounds highlight the diversity within this chemical class:

CompoundSimilaritiesDifferences
Target CompoundBase structureSpecific substitution pattern
Benzyl 4-benzoyl-2-methyl-1-phenyl-5-(phenylamino)-1H-pyrrole-3-carboxylateBenzyl ester functionalityAdditional aromatic substituents
Ethyl 4-benzoyl-1-phenyl-5-(phenylamino)-2-propyl-1H-pyrrole-3-carboxylatePropyl substituentDifferent ester groups and additional substituents
1-Benzyl-N-pyrrole derivativesN-benzyl groupDifferent core structures and functional groups

These structural relationships provide insights into the broader family of compounds and potential structural modifications that could be explored.

Analytical Characterization

Chromatographic Methods

For purification and analysis, the following approaches would likely be effective:

  • Flash Chromatography: Using petroleum ether/ethyl acetate solvent systems for purification, similar to those used for related compounds .

  • HPLC: Chiral HPLC would be particularly valuable for assessing the enantiomeric purity of this stereodefined compound.

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